Product packaging for Methyl 6-methyl-1H-indazole-1-carboxylate(Cat. No.:)

Methyl 6-methyl-1H-indazole-1-carboxylate

Cat. No.: B11907075
M. Wt: 190.20 g/mol
InChI Key: DLEQYOOSCYULFX-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H-indazole-1-carboxylate (CAS 575474-72-5) is a chemical compound with the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol . This methyl-indazole derivative serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research for the construction of more complex molecules . Chemical Data: • CAS Number: 575474-72-5 • Molecular Formula: C 10 H 10 N 2 O 2 • Molecular Weight: 190.20 g/mol • SMILES: Cc1ccc2cnn(c2c1)C(=O)OC • Calculated Physicochemical Properties: Density: 1.235 g/cm³, Boiling Point: 322.3°C, Flash Point: 148.7°C Research Applications: As a functionalized indazole, this compound is primarily used in organic synthesis. Indazole cores are frequently explored in medicinal chemistry for their biological activities . Researchers utilize this and similar structures as key intermediates in developing potential therapeutic agents . Its specific molecular structure makes it a suitable precursor for further chemical modifications at the carboxylate and methyl groups, or for exploration in various drug discovery programs . Handling and Safety: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet for detailed handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B11907075 Methyl 6-methyl-1H-indazole-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 6-methylindazole-1-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-8-6-11-12(9(8)5-7)10(13)14-2/h3-6H,1-2H3

InChI Key

DLEQYOOSCYULFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=NN2C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Methyl 1h Indazole 1 Carboxylate and Analogous N1 Carboxylated Indazoles

Strategies for Indazole Core Construction Preceding N1-Functionalization

The formation of the indazole core is a critical first step, and various methods have been developed to achieve this, often with the goal of setting the stage for subsequent N1-functionalization.

Annulation Reactions for Benzopyrazole Ring Formation

Annulation reactions, which involve the formation of a ring onto a pre-existing one, are a powerful tool for constructing the benzopyrazole (indazole) system. nih.gov These methods often provide a convergent route to the indazole core. A notable example is the rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes. nih.gov This process involves the ortho C-H bond activation of the azobenzene, followed by addition to the aldehyde, cyclization, and aromatization to yield N-aryl-2H-indazoles. nih.gov While this specific example leads to N2-substituted indazoles, the underlying principle of annulation is applicable to the synthesis of the core ring system which can then be further modified. Another approach involves the [3+2] annulation of 1,3-diphenyl-5-cyanomethylpyrazole with α-oxoketene dithioacetals, which proceeds with subsequent intramolecular cyclization to afford 1H-indazoles regioselectively. chemicalbook.com

Cyclization Approaches Utilizing ortho-Substituted Aromatic Precursors

A common and versatile strategy for indazole synthesis involves the cyclization of appropriately substituted aromatic precursors. These methods often provide good control over the final substitution pattern of the indazole ring.

One such method starts from ortho-halogenated alkanoylphenones, benzophenones, or arylcarboxylic acids. These precursors can undergo copper-catalyzed amination with hydrazines, followed by an intramolecular dehydration to yield 1-alkyl- or 1-aryl-1H-indazoles. researchgate.net Similarly, o-haloaryl N-sulfonylhydrazones can be cyclized using a copper catalyst to form 1H-indazoles. nih.gov

Another widely used approach is the reductive cyclization of ortho-nitro-substituted aromatic compounds. For instance, o-nitrobenzaldehydes can be condensed with amines to form an intermediate which then undergoes reductive cyclization to afford 2H-indazoles. organic-chemistry.org A one-pot synthesis of 1H-indazoles has also been developed from 2-haloacetophenones through a copper-catalyzed amination with methyl hydrazine (B178648), followed by intramolecular cyclization. chemicalbook.com

The diazotization of o-toluidine (B26562) derivatives is a classic method for generating the indazole ring. chemicalbook.com For example, methyl 3-amino-4-methylbenzoate can be treated with sodium nitrite (B80452) in acetic acid to yield methyl 1H-indazole-6-carboxylate. chemicalbook.com

Starting MaterialReagentsProductReference
o-haloaryl N-sulfonylhydrazonesCu(OAc)₂·H₂O1H-indazoles nih.gov
o-nitrobenzaldehydesAmines, then reducing agent2H-indazoles organic-chemistry.org
Methyl 3-amino-4-methylbenzoateNaNO₂, Acetic AcidMethyl 1H-indazole-6-carboxylate chemicalbook.com
2-halobenzonitrilesHydrazine derivatives, Pd catalyst3-aminoindazoles organic-chemistry.org

Development of Regioselective Indazole Synthesis from Acyclic Precursors

The synthesis of indazoles from acyclic precursors offers an alternative and often highly regioselective route to the desired heterocyclic system. One such method involves the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates. This reaction proceeds under mild conditions and provides a direct pathway to a wide range of substituted indazoles. organic-chemistry.org

Introduction of the 6-Methyl Substituent

The methyl group at the 6-position of the indazole ring can be introduced either by starting with a pre-functionalized aromatic building block or by performing a methylation reaction on the pre-formed indazole scaffold.

Pre-functionalization of Aromatic Building Blocks with Methyl Groups

A straightforward and common strategy is to begin the synthesis with an aromatic precursor that already contains the required methyl group at the desired position. This approach ensures the regiochemical outcome of the final product. For example, the synthesis of methyl 1H-indazole-6-carboxylate can be achieved by the diazotization of methyl 3-amino-4-methylbenzoate. chemicalbook.com The starting material, a substituted toluene (B28343) derivative, directly leads to the 6-methylindazole product. This pre-functionalization strategy is often preferred for its simplicity and high regioselectivity.

PrecursorReactionProductReference
Methyl 3-amino-4-methylbenzoateDiazotizationMethyl 1H-indazole-6-carboxylate chemicalbook.com
m-methyl substituted azobenzeneRh(III)-catalyzed annulation2H-indazole functionalized at the less hindered C-H site nih.govacs.org

Post-cyclization Methylation Strategies on the Indazole Scaffold

Alternatively, the methyl group can be introduced after the indazole ring has been formed. However, direct methylation of the indazole ring can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. rsc.orgresearchgate.net The regioselectivity of methylation can be influenced by the reaction conditions, including the methylating agent, base, and solvent. rsc.orgresearchgate.net For instance, methylation of 6-nitroindazole (B21905) under acidic conditions can favor the formation of the 1-methyl derivative, while neutral conditions may lead to the 2-methyl product as the major isomer. rsc.org

Recent developments have focused on achieving more selective methylation. For example, a new phosphine (B1218219) ligand containing an indazole group allows for facile methylation of the indazole nitrogen. nih.gov While direct methylation of the benzene (B151609) part of the indazole ring is less common, functionalization of pre-existing groups can be an option.

It is important to note that direct C-H functionalization of the benzene ring of the indazole scaffold is an emerging area of research, but often requires specific directing groups to achieve regioselectivity. thieme-connect.de

Steric and Electronic Effects of the 6-Methyl Group on Reactivity

The position of substituents on the indazole ring significantly influences the regioselectivity of N-functionalization. The 6-methyl group in 6-methyl-1H-indazole primarily exerts an electronic effect, though steric factors can also play a role in certain reactions.

Electronic Effects: The methyl group at the C6 position is an electron-donating group, which can influence the nucleophilicity of the nitrogen atoms in the pyrazole (B372694) ring. This electronic donation can subtly alter the relative energies of the transition states leading to N1 versus N2 substitution. While the 1H-tautomer of indazole is generally more stable than the 2H-tautomer, the electronic nature of substituents can affect the N1:N2 product ratio in functionalization reactions. nih.govchemicalbook.com For instance, in N-alkylation reactions, electron-donating groups can sometimes favor the formation of the N1-isomer, which is often the thermodynamically more stable product. connectjournals.com

Steric Effects: While the 6-methyl group is relatively remote from the N1 and N2 positions, it can still exert some steric influence, particularly in reactions involving bulky reagents. However, its effect is generally considered less pronounced than that of substituents at the C3 or C7 positions. nih.govrsc.orgrsc.org For example, a substituent at the C7 position can significantly hinder access to the N1 position, thereby favoring N2-functionalization. nih.govrsc.orgresearchgate.net In the case of 6-methyl-1H-indazole, the steric hindrance is minimal, allowing for a greater influence of electronic and reaction condition-dependent factors on the regiochemical outcome.

Formation of the N1-Carboxylate Moiety

The introduction of a carboxylate group at the N1 position of 6-methyl-1H-indazole can be achieved through several synthetic strategies.

Direct N1-acylation of indazoles can be challenging due to the competing reactivity of the N2 position. However, specific conditions can be employed to favor the formation of the desired N1-carboxylate. This typically involves the reaction of 6-methyl-1H-indazole with a suitable acylating agent in the presence of a base. The choice of base, solvent, and reaction temperature can significantly impact the regioselectivity. nih.gov While direct esterification with methyl chloroformate can lead to mixtures, alternative methods have been developed to improve N1 selectivity.

Methyl chloroformate is a common reagent for introducing a methoxycarbonyl group. The reaction of 6-methyl-1H-indazole with methyl chloroformate in the presence of a base is a direct approach to forming the N1-carboxylate. However, this reaction can often lead to a mixture of N1 and N2 isomers. researchgate.net To achieve higher selectivity for the N1 position, careful optimization of reaction conditions, such as the choice of base and solvent, is crucial. For example, using a strong base like sodium hydride in a non-polar solvent can favor the formation of the thermodynamically more stable N1-isomer.

A study on the N-methylation of indazole-3-carboxylic acid using a methylating agent in the presence of an alkali metal alkoxide in a polar solvent showed high selectivity for the N1 position. google.com This suggests that similar conditions could be applied for the N-carboxylation of 6-methyl-1H-indazole.

Transesterification represents another viable route to methyl 6-methyl-1H-indazole-1-carboxylate. This method involves the initial synthesis of a different N1-ester of 6-methyl-1H-indazole, which is then converted to the methyl ester. For instance, an N1-tert-butyl ester could be synthesized and subsequently transesterified to the methyl ester under acidic or basic conditions. This approach can be advantageous if the initial N1-ester is easier to synthesize with high regioselectivity. Research on synthetic cannabinoids has demonstrated that indazole-3-carboxamides with a methyl ester moiety can undergo transesterification to the corresponding ethyl ester in the presence of ethanol, a reaction mediated by carboxylesterases. nih.gov This highlights the general feasibility of transesterification on the indazole scaffold.

Another one-pot approach involves the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, leading to the formation of 1-alkyl-1H-indazoles in high yields. nih.gov Although this method yields N-alkyl indazoles, it demonstrates the potential of one-pot strategies involving aryne intermediates for the synthesis of substituted indazoles.

A novel one-pot, three-component synthesis of N-(phenylimino)indazole-1-carbothioamides has also been reported, showcasing the versatility of one-pot reactions for constructing functionalized indazole systems. rsc.org

Reaction Mechanisms and Selectivity in the Functionalization of Indazole 1 Carboxylates

Mechanistic Pathways Governing Indazole Ring Formation Relevant to Substituted Systems

The construction of the indazole bicyclic system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern on the aromatic ring.

A classic and effective method for constructing the 1H-indazole core involves the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization. chemicalbook.com This pathway begins with the treatment of a substituted o-toluidine, such as methyl 3-amino-4-methylbenzoate, with a diazotizing agent like sodium nitrite (B80452) in an acidic medium, typically acetic acid. chemicalbook.com This generates an in-situ diazonium salt. The adjacent methyl group then acts as a nucleophile, attacking the diazonium group, which leads to ring closure and subsequent aromatization to form the stable 1H-indazole ring. chemicalbook.comchemicalbook.com

A related strategy involves the activation of diazo compounds with diazonium salts under metal-free conditions. nih.govresearchgate.net In this mechanism, the nucleophilic addition of a diazo compound to a diazonium salt leads to a diazenium (B1233697) intermediate. nih.govacs.org This intermediate can then undergo an intramolecular electrophilic cyclization to furnish the indazole scaffold in excellent yields. nih.govresearchgate.net This approach offers a mild and efficient route to 3-ester-functionalized indazoles. researchgate.net

The formation of the indazole ring can also proceed through electrophilic aromatic cyclization. A common approach involves the base-mediated cyclization of arylhydrazones derived from ortho-haloaryl carbonyl compounds. nih.gov For instance, arylhydrazones prepared from acetophenones or benzaldehydes bearing a fluorine atom at the C2 position can undergo ring closure via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This process is initiated by the deprotonation of the hydrazone nitrogen, which then acts as an intramolecular nucleophile, displacing the ortho-halogen to form the indazole ring. nih.gov

Another variant is the oxidative cyclization of hydrazones, which can proceed through the formation of an N-N bond under metal-free conditions. researchgate.netnih.gov This method uses an oxidant to facilitate the intramolecular C-N coupling, providing a route to 1H-indazoles from accessible hydrazone precursors. nih.gov

Modern synthetic methods frequently employ transition-metal catalysis to construct the indazole framework. Palladium-catalyzed reactions are particularly versatile. nih.gov One prominent strategy is the intramolecular Heck cyclization of substrates like N-vinyl or N-allyl-2-haloanilines, which can be catalyzed by palladium nanoparticles generated in situ. rsc.org

Domino reactions catalyzed by palladium also provide an efficient route. A general and mild process involves the reaction of (2-chlorophenyl)acetylene with hydrazine (B178648) substrates. capes.gov.br The catalyzed sequence consists of a regioselective coupling, an intramolecular hydroamination, and a final isomerization to yield the 2H-indazole product. capes.gov.br Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Mura coupling, are used to synthesize indazole derivatives from aryl halides and organoboronic acids, proceeding through a Pd(0)/Pd(II) catalytic cycle. nih.gov While often used for C-C bond formation on a pre-existing indazole, related intramolecular cross-coupling reactions, such as the copper-catalyzed Ullmann reaction of N-aryl hydrazones, are also powerful methods for the cyclization step itself. thieme-connect.com

Regioselectivity and Stereoselectivity in N-Functionalization of Indazoles

Once the indazole core is synthesized, functionalization of the nitrogen atoms becomes a key challenge. The indazole anion is a mesomeric system, meaning that reactions with electrophiles can lead to a mixture of N1 and N2 substituted products. nih.gov Controlling the regiochemical outcome is paramount for synthesizing a single, desired isomer.

The regioselectivity of N-alkylation or N-acylation is a complex interplay of steric, electronic, and thermodynamic factors.

Tautomer Stability : The indazole ring exhibits annular tautomerism between the 1H- and 2H-forms. beilstein-journals.org The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer by approximately 2.3-4.5 kcal/mol. nih.govwuxibiology.com This inherent stability often favors the formation of N1-substituted products under conditions that allow for thermodynamic equilibration. nih.govrsc.org

Steric Effects : The steric environment around the nitrogen atoms significantly influences the substitution pattern. Bulky substituents at the C7 position can hinder attack at the N1 position, thereby favoring N2-alkylation. nih.gov Conversely, steric hindrance from substituents at the C3 position can also impact the N1/N2 ratio. wuxibiology.com

Electronic Effects : The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, such as carboxylates or nitro groups, can alter the nucleophilicity of the N1 and N2 atoms. nih.gov For instance, indazoles with electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have shown excellent N2 regioselectivity. nih.gov

The interplay of these factors is summarized in the table below, based on studies of N-alkylation on substituted indazoles.

Substituent PositionEffect on N1/N2 SelectivityPredominant IsomerReference
C3 (e.g., -COMe, -tBu)High N1 regioselectivity observed (>99%)N1 nih.gov
C7 (e.g., -NO₂, -CO₂Me)Excellent N2 regioselectivity observed (≥96%)N2 nih.gov
C4, C5, C6 (-CO₂Me)High N1 selectivity observedN1 nih.gov
C7 (-Br)Moderate N1 selectivity observedN1 nih.gov

This table presents generalized findings from referenced studies and actual outcomes can vary with specific reaction conditions.

The choice of reaction conditions, including the base, solvent, and any additives, can be leveraged to control the N1 versus N2 selectivity. nih.gov

Solvents : The polarity and coordinating ability of the solvent can have a profound effect. For N-alkylation, the combination of sodium hydride (NaH) as a base in a non-polar, coordinating solvent like tetrahydrofuran (B95107) (THF) often provides high N1 selectivity. nih.govnih.gov In contrast, dipolar aprotic solvents like dimethylformamide (DMF) can lead to variable N1:N2 ratios depending on the substrate. nih.gov For a specific N1-alkylation, dioxane was found to be a superior solvent compared to DMF, DMSO, and toluene (B28343). beilstein-journals.org

Bases and Counterions : The base used to deprotonate the indazole and its corresponding counterion are critical. Sodium hydride (NaH) is commonly used for N1-selective reactions. nih.gov It has been postulated that the Na⁺ cation may coordinate with the N2-atom and an electron-rich atom on a C3-substituent, directing the electrophile to the N1 position. nih.gov The use of cesium carbonate (Cs₂CO₃) has also been explored, where the larger Cs⁺ cation can facilitate chelation and direct N1-substitution. nih.gov

Catalysts and Ligands : In metal-catalyzed functionalizations, the choice of catalyst and ligand is paramount. For instance, in palladium-catalyzed direct C3 arylation of 1H-indazole, phosphine (B1218219) ligands like PPh₃ have been shown to be effective. mdpi.com For selective N2-alkylation, strong acids like trifluoromethanesulfonic acid (TfOH) or Lewis acids such as copper(II) triflate can be used as catalysts to promote the reaction with specific alkylating agents, avoiding the formation of N1-isomers. organic-chemistry.org

The following table illustrates how reaction conditions can dictate the regiochemical outcome of N-functionalization.

Indazole SubstrateElectrophile/ReagentBase/CatalystSolventN1:N2 RatioReference
IndazoleAlkyl BromideNaHTHFHigh N1-selectivity nih.gov
IndazoleIsobutyl BromideK₂CO₃DMF58 : 42 nih.gov
1H-IndazolesAlkyl 2,2,2-trichloroacetimidatesTfOHNot specifiedHighly N2-selective organic-chemistry.org
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsCesium CarbonateDioxane>98:2 (N1) nih.govbeilstein-journals.org

This table provides examples from the literature and is not an exhaustive list. Ratios are approximate and can be substrate-dependent.

Kinetic versus Thermodynamic Control in N-Alkylation/Acylation

The functionalization of the indazole scaffold, particularly at its two nitrogen atoms (N1 and N2), is a subject of significant synthetic interest. The regioselectivity of N-alkylation and N-acylation is governed by a delicate balance of kinetic and thermodynamic factors, which can be manipulated by adjusting reaction conditions. wikipedia.orgyoutube.com

Generally, the direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. The relative stability of the products plays a crucial role in the final product distribution. The 1H-indazole tautomer is typically considered to be more thermodynamically stable than the corresponding 2H-tautomer. wikipedia.org This inherent stability often translates to the N1-alkylated product being the thermodynamically favored isomer. Consequently, reaction conditions that allow for equilibration, such as extended reaction times or higher temperatures, tend to yield the N1 isomer as the major product. wikipedia.org

Conversely, kinetic control, which favors the fastest-forming product, can be achieved under non-equilibrating conditions, such as low temperatures. youtube.commasterorganicchemistry.com The choice of base and solvent system is also critical. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to favor N1-alkylation, suggesting a kinetically controlled pathway that is influenced by the coordination of the sodium cation. In contrast, Mitsunobu conditions have been shown to preferentially yield the N2-alkylated isomer, highlighting a different kinetic pathway.

In the case of N-acylation, the reaction is often under thermodynamic control. It is proposed that the N2-acylindazole may form initially as the kinetic product, but it can then isomerize to the more stable N1-acylindazole, which is ultimately isolated as the major product. researchgate.net

Reagent/ConditionsMajor ProductType of Control
Alkyl Halide, K₂CO₃, DMFMixture of N1 and N2Mixed/Poor Selectivity
Alkyl Bromide, NaH, THFN1-isomerKinetic/Chelation Control
Alcohol, DIAD, PPh₃ (Mitsunobu)N2-isomerKinetic
Acyl Halide, Pyridine (low temp)N2-isomer (kinetic)Kinetic
Acyl Halide, Pyridine (room temp)N1-isomer (thermodynamic)Thermodynamic

Reactivity Profiling of the Methyl Ester Group in the Indazole Context

The methyl ester group at the N1 position of Methyl 6-methyl-1H-indazole-1-carboxylate introduces a key site for further chemical transformations. Its reactivity is influenced by the electronic nature of the indazole ring system.

Kinetics and Thermodynamics of Ester Hydrolysis in Diverse Media

The hydrolysis of the methyl ester group to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of solvents like THF, methanol (B129727), and water.

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, yielding the carboxylate anion. A final protonation step during workup affords the carboxylic acid.

ConditionRelative RateMechanism
Strong Base (e.g., NaOH, aq.)FastNucleophilic Acyl Substitution (BAC2)
Neutral (e.g., H₂O)Very SlowNeutral Hydrolysis
Strong Acid (e.g., H₂SO₄, aq.)ModerateAcid-Catalyzed Hydrolysis (AAC2)

Transesterification Mechanisms with Nucleophilic Alcohol Reagents

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from a nucleophilic alcohol. This reaction can be catalyzed by either acids or bases and is typically reversible.

Under basic conditions, an alkoxide nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate. The expulsion of the original methoxide group yields the new ester. The position of the equilibrium is influenced by the relative concentrations of the reacting alcohol and the stability of the alkoxides.

In an acidic environment, the carbonyl oxygen is first protonated, increasing its electrophilicity. The nucleophilic alcohol then attacks the carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed.

The efficiency of transesterification can be influenced by the choice of catalyst. For heteroaromatic esters, alkali metal carbonates, such as potassium carbonate, have been shown to be effective catalysts for transesterification with phenols.

Reactivity towards Organometallic Reagents for Carbonyl Transformations

The methyl ester group of this compound is susceptible to attack by strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.org These reactions can lead to the transformation of the ester into a ketone or a tertiary alcohol.

Typically, the reaction of an ester with two or more equivalents of a Grignard or organolithium reagent results in the formation of a tertiary alcohol. The first equivalent of the organometallic reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and eliminates a methoxide salt to form a ketone. The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after an acidic workup. youtube.commasterorganicchemistry.com

It is important to note that organometallic reagents are also strong bases. libretexts.org While the N1 position of this compound is already substituted, there is potential for competing reactions, such as deprotonation at other sites on the indazole ring or attack at the ring carbons, depending on the specific reagent and reaction conditions.

The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can sometimes allow for the reaction to be stopped at the ketone stage. youtube.com However, esters are generally less reactive towards organocuprates compared to more reactive acyl chlorides or anhydrides. youtube.com There is evidence in the patent literature of Grignard reactions being performed on imidazole (B134444) diesters to yield tertiary alcohols, demonstrating the feasibility of this transformation on similar heterocyclic systems. google.com

Organometallic ReagentExpected ProductStoichiometry (Reagent:Ester)
Grignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol≥ 2:1
Organolithium Reagent (e.g., CH₃Li)Tertiary Alcohol≥ 2:1
Organocuprate (e.g., (CH₃)₂CuLi)No reaction or slow reactionN/A

Spectroscopic and Structural Characterization of Methyl 6 Methyl 1h Indazole 1 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as Methyl 6-methyl-1H-indazole-1-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound would provide crucial information about the electronic environment of the protons and their connectivity. The expected chemical shifts (δ) are predicted based on the functional groups and the aromatic system present in the molecule.

The aromatic protons on the indazole ring (H-3, H-4, H-5, and H-7) would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts would be influenced by the electron-withdrawing nature of the N1-carboxylate group and the electron-donating effect of the C6-methyl group. The proton at the C7 position is expected to be the most deshielded due to the anisotropic effect of the adjacent N1-N2 bond and the carbomethoxy group.

The methyl group at the C6 position would give rise to a singlet at approximately δ 2.4-2.5 ppm. The protons of the methyl ester group (O-CH₃) would also appear as a singlet, typically in the range of δ 3.9-4.1 ppm.

Analysis of the coupling constants (J) between adjacent protons would be essential to confirm their relative positions on the indazole ring. For instance, ortho-coupling between H-4 and H-5 would be expected to be in the range of 7-9 Hz, while meta-coupling (e.g., between H-5 and H-7) would be smaller, around 1-3 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constants (J, Hz)
H-3 8.0 - 8.2 d J(H3-H4) ≈ 1 Hz
H-4 7.6 - 7.8 d J(H4-H5) ≈ 8-9 Hz
H-5 7.1 - 7.3 dd J(H5-H4) ≈ 8-9 Hz, J(H5-H7) ≈ 1-2 Hz
H-7 7.9 - 8.1 s
6-CH₃ 2.4 - 2.5 s

Note: These are predicted values and require experimental verification.

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. The carbonyl carbon of the methyl ester is expected to be the most downfield signal, typically appearing around δ 150-155 ppm. The aromatic carbons of the indazole ring would resonate in the region of δ 110-145 ppm. The specific chemical shifts would be influenced by the substituents.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 spectrum would only show signals for CH carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135
C=O 150 - 155 No signal
C-3 135 - 140 Positive
C-3a 125 - 130 No signal
C-4 120 - 125 Positive
C-5 128 - 132 Positive
C-6 138 - 142 No signal
C-7 115 - 120 Positive
C-7a 140 - 145 No signal
6-CH₃ 20 - 25 Positive

Note: These are predicted values and require experimental verification.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons on the indazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbons bearing protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For instance, a NOESY correlation between the H-7 proton and the methyl protons of the ester group would confirm the N1-substitution pattern.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the two nitrogen atoms in the indazole ring. mdpi.comresearchgate.net The chemical shifts of N-1 and N-2 would be distinct and highly sensitive to the substitution pattern. In N-acylated indazoles, the N-1 signal is expected to be significantly shifted compared to the unsubstituted indazole. nih.gov For this compound, the N-1 atom, being part of an amide-like system, would be expected to resonate at a different chemical shift compared to the 'pyridine-like' N-2 atom.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for analyzing polar and thermally labile molecules like this compound.

In ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of the m/z value of this molecular ion would allow for the confirmation of the molecular formula C₁₀H₁₀N₂O₂.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of the molecular ion would provide valuable structural information. Key fragmentation pathways for N-acyl indazoles often involve the loss of the N-acyl group. For this compound, characteristic fragmentation would be expected to include:

Loss of the methoxycarbonyl group (-COOCH₃) or methoxy (B1213986) radical (-OCH₃).

Cleavage of the N-N bond, although less common.

Fragmentation of the indazole ring system itself under higher collision energies.

APCI-MS would also be expected to produce a prominent protonated molecule [M+H]⁺. The fragmentation patterns are often similar to those observed in ESI-MS, providing complementary structural information.

Table 3: List of Compounds Mentioned

Compound Name
This compound
6-methyl-1H-indazole

Isotopic Pattern Analysis for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental formula of a compound. For this compound (C₁₀H₁₀N₂O₂), the theoretical monoisotopic mass is approximately 190.0742 g/mol . An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm).

The isotopic pattern observed in the mass spectrum provides further confirmation of the elemental composition. The natural abundance of isotopes, particularly ¹³C, ¹⁵N, and ¹⁷O/¹⁸O, results in a characteristic pattern of peaks following the primary monoisotopic peak (M). The relative intensities of these M+1, M+2, etc., peaks can be predicted based on the compound's formula. For C₁₀H₁₀N₂O₂, the M+1 peak would primarily arise from the presence of ten carbon atoms (10 x 1.1% = 11% relative abundance) and two nitrogen atoms (2 x 0.37% = 0.74%). The M+2 peak would have contributions from the presence of two ¹³C atoms, or one ¹⁸O atom, among other less probable combinations. A close match between the experimentally observed isotopic pattern and the theoretically calculated pattern would provide strong evidence for the assigned elemental formula.

As of the latest literature review, specific experimental data from the isotopic pattern analysis of this compound has not been published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Characteristic Absorption Bands for Indazole Ring, Methyl Group, and Ester Carbonyl

A detailed analysis of the IR and Raman spectra of this compound would reveal characteristic frequencies corresponding to its constituent functional groups.

Functional GroupExpected Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Ester Carbonyl (C=O) Stretching1725-1745
Indazole Ring C=N Stretching1620-1650
C=C Aromatic Stretching1450-1600
C-H Aromatic Bending (out-of-plane)750-900
Methyl Group (C-CH₃) Symmetric & Asymmetric Stretching2850-3000
Symmetric & Asymmetric Bending1375-1470
Ester (C-O) Stretching1000-1300

Table 1. Predicted Characteristic Vibrational Frequencies for this compound.

Ester Carbonyl: A strong absorption band is anticipated in the region of 1725-1745 cm⁻¹ in the IR spectrum, characteristic of the C=O stretching vibration of the carboxylate group.

Indazole Ring: The spectrum would be expected to show a series of bands corresponding to the vibrations of the bicyclic aromatic system. These include C=N and C=C stretching vibrations, typically found in the 1450-1650 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring would influence the C-H out-of-plane bending vibrations observed between 750 and 900 cm⁻¹.

Methyl Groups: Both the methyl group at the 6-position of the indazole ring and the methyl group of the ester would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations around 1375-1470 cm⁻¹.

Specific experimental IR and Raman spectra for this compound are not available in the reviewed literature.

Conformational Insights from Vibrational Frequencies

The precise frequencies of vibrational modes can be sensitive to the molecule's conformation. For instance, the orientation of the ester group relative to the indazole ring could influence the exact position and shape of the C=O and C-O stretching bands. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the vibrational spectra for different possible conformers. By comparing these calculated spectra with experimental data (when available), it may be possible to deduce the preferred conformation of the molecule in the gas phase or in a specific solvent.

A conformational analysis of this compound based on vibrational spectroscopy has not yet been reported.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study of this compound would provide invaluable data on its molecular geometry.

ParameterAtoms InvolvedExpected Value
Bond Length C=O (ester)~1.21 Å
C-O (ester)~1.34 Å
O-CH₃ (ester)~1.44 Å
N1-N2 (indazole)~1.37 Å
C6-CH₃~1.51 Å
Bond Angle O=C-O (ester)~125°
Torsion Angle C7a-N1-C(O)-ODefines the orientation of the ester group relative to the indazole ring.

Table 2. Predicted Key Structural Parameters for this compound.

To date, the crystal structure of this compound has not been determined or reported in the Cambridge Structural Database (CSD).

Investigation of Crystal Packing, Hydrogen Bonding Networks, and Other Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions that stabilize the crystal packing. For this compound, potential interactions could include:

C-H···O Hydrogen Bonds: The ester carbonyl oxygen is a potential hydrogen bond acceptor, and various C-H bonds (from the aromatic ring or the methyl groups) could act as donors.

π-π Stacking: The aromatic indazole rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Without a determined crystal structure, no analysis of the crystal packing or intermolecular interactions for this compound can be provided.

Polymorphism Studies and Their Impact on Structural Features

Information regarding polymorphism of this compound is not available in the reviewed literature. Consequently, a discussion on the impact of different polymorphic forms on the structural features of this compound cannot be provided at this time.

Computational and Theoretical Investigations of Methyl 6 Methyl 1h Indazole 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural characteristics of molecules. For a compound like Methyl 6-methyl-1H-indazole-1-carboxylate, these methods would provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Molecular Geometry, Dipole Moment, and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized geometry, various electronic properties can be calculated.

Molecular Geometry: DFT calculations would predict bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity of the indazole ring system and the orientation of the methyl and methyl carboxylate substituents.

Charge Distribution: Analysis of the calculated electron density would reveal the partial atomic charges on each atom. This would highlight the electrophilic and nucleophilic sites within the molecule, offering insights into its chemical reactivity.

While no specific DFT data for this compound is available, studies on other indazole derivatives consistently show the utility of DFT in predicting these properties. nih.govbeilstein-journals.org

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results.

Energetic Predictions: High-level ab initio calculations, such as coupled-cluster methods, could be used to obtain a very precise total electronic energy for the molecule. This is fundamental for calculating other properties like the enthalpy of formation.

Spectroscopic Predictions: These methods can be used to simulate various types of spectra. For example, calculations of vibrational frequencies would help in the interpretation of experimental infrared (IR) and Raman spectra. Predictions of electronic excitation energies would correspond to the absorption bands in UV-Visible spectroscopy.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and bonding interactions within a molecule. nih.gov It provides a picture that is closer to the intuitive Lewis structure concept.

Delocalization: NBO analysis would quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. In this compound, this would reveal the extent of π-electron delocalization within the aromatic indazole ring and potential hyperconjugative interactions involving the methyl and ester groups.

Hybridization: This analysis would also determine the hybridization of the atomic orbitals that form the chemical bonds, providing a more detailed understanding of the bonding scheme.

Thermochemical Properties and Stability Analysis

The thermochemical properties of a compound are critical for understanding its stability and reactivity under different conditions.

Computational Prediction and Experimental Validation of Enthalpies of Formation

The enthalpy of formation is a key thermochemical property that indicates the stability of a compound relative to its constituent elements.

Computational Prediction: The gas-phase enthalpy of formation can be calculated using the total electronic energy obtained from quantum chemical calculations (both DFT and ab initio methods), along with vibrational frequency calculations to account for zero-point vibrational energy and thermal corrections.

Experimental Validation: Experimental determination of the enthalpy of formation for solid compounds often involves combustion calorimetry. The enthalpy of sublimation can then be measured or estimated to obtain the gas-phase value.

A study on a closely related isomer, 1-methyl-1H-indazole-6-carboxylic methyl ester, reported its molar standard enthalpy of formation in the condensed and gas phases, which was compared with computational results from density functional theory. researchgate.net Such a combined experimental and theoretical approach provides a robust determination of this important property.

Conformational Analysis of the Ester Group and Rotational Barriers

The ester group in this compound can rotate around the C-C and C-O single bonds, leading to different conformers.

Conformational Analysis: Computational methods can be used to perform a systematic search for the different stable conformations of the molecule. This would involve rotating the ester group and calculating the energy at each step to identify the low-energy conformers.

Rotational Barriers: From the potential energy surface scan, the energy barriers for rotation around these bonds can be determined. These barriers provide information about the flexibility of the molecule and the likelihood of different conformers existing at a given temperature. Studies on other ester-substituted indazoles have highlighted the importance of the orientation of the ester group relative to the indazole ring. nih.gov

Theoretical Assessment of Aromaticity and Resonance Stabilization of the Indazole System

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, exhibits aromatic character that is crucial to its stability and chemical behavior. chemicalbook.comcaribjscitech.com The aromaticity of the indazole core in compounds like this compound is a result of the delocalization of 10 π-electrons across the bicyclic structure. caribjscitech.com Computational methods are instrumental in quantifying this property.

Theoretical assessment of aromaticity often employs criteria such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.gov HOMA analysis evaluates the bond length equalization within the ring system, with values approaching 1 indicating high aromaticity. NICS calculations, on the other hand, measure the magnetic shielding at the center of a ring system; negative values are indicative of aromatic character. For the indazole system, the 1H-indazole tautomer is generally considered the most stable and predominant form due to its benzenoid structure, which possesses greater aromatic stabilization compared to the quinonoid 2H-indazole tautomer. chemicalbook.comcaribjscitech.combeilstein-journals.org The energy difference between the 1H and 2H tautomers is reported to be approximately 2.3-3.6 kcal/mol, favoring the 1H form. chemicalbook.com Computational studies on various substituted indoles have shown how substituents can modulate the aromaticity of the heterocyclic ring. nih.gov For instance, substitutions can alter the NICS values, indicating a change in the aromatic character of the five-membered ring. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model reaction pathways and analyze the energetics of transition states, offering a deeper understanding of reaction mechanisms and selectivity.

Computational Elucidation of Preferred N-Substitution Mechanisms (N1 vs. N2)

The alkylation of indazoles can lead to a mixture of N1 and N2 substituted products, and the regioselectivity is a subject of extensive computational investigation. nih.govrsc.org Density Functional Theory (DFT) calculations are frequently used to elucidate the factors governing this selectivity.

Studies on various indazole derivatives have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comnih.gov For instance, calculations on indazole itself indicate the 1H tautomer is more stable by about 15 kJ·mol⁻¹ (3.6 kcal/mol). nih.gov This inherent stability often translates to a thermodynamic preference for the N1-substituted product.

Table 1: Calculated Energy Differences in Indazole Tautomers and Alkylation Pathways

Indazole SystemComputational MethodFindingEnergy Difference (kcal/mol)Reference
Unsubstituted IndazoleMP2/6-31G1H tautomer more stable than 2H3.6 chemicalbook.com
Unsubstituted IndazoleNot Specified1H tautomer more stable than 2H2.3 chemicalbook.com
Methyl 5-bromo-1H-indazole-3-carboxylateDFTN1 tautomer more stable than N23.1 beilstein-journals.org
Indazole AlkylationDFT B97X-D/6-31GN1 alkylation TS higher than N2 TS3.35 - 3.42 wuxibiology.com

This is an interactive table. Click on the headers to sort.

Prediction of Reactivity Towards Various Reagents Based on Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. ethz.chwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

For this compound, the reactivity towards various reagents can be rationalized by analyzing its HOMO and LUMO.

Nucleophilic/Basic Sites: The distribution of the HOMO indicates the most likely sites for electrophilic attack or protonation. In indazoles, the HOMO often has significant contributions from the nitrogen atoms and certain carbon atoms of the rings, making these the primary nucleophilic centers. youtube.com The N2 atom is generally considered more basic than the N1 atom in 1H-indazoles. chemicalbook.com

Electrophilic Sites: The distribution of the LUMO highlights the regions susceptible to nucleophilic attack. For the title compound, the carbonyl carbon of the carboxylate group and certain positions on the aromatic rings are expected to be electrophilic, as dictated by the LUMO coefficients.

FMO theory successfully explains the outcomes of various reactions, including pericyclic reactions like Diels-Alder, by considering the symmetry and energy of the interacting frontier orbitals. ethz.chnih.gov The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Solvent Effects on Reaction Energetics and Mechanisms

The choice of solvent can significantly influence the energetics and mechanisms of reactions, including the N-alkylation of indazoles. beilstein-journals.orgacs.org Computational models, often using implicit or explicit solvent models, can quantify these effects.

Solvents can affect:

Tautomeric Equilibrium: The relative stability of the 1H- and 2H-indazole tautomers can be altered by the solvent polarity, which can influence the regioselectivity of subsequent reactions. chemicalbook.com

Ion Solvation: In reactions involving ionic intermediates, such as the deprotonated indazolide anion, the solvent's ability to solvate these ions plays a crucial role. Polar aprotic solvents like DMF and DMSO are often used in alkylation reactions. beilstein-journals.orgnih.gov

Transition State Stabilization: Solvents can differentially stabilize the transition states for N1 and N2 substitution, thereby altering the kinetic product ratio.

For example, a study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate investigated the effect of different solvents on the reaction yield, demonstrating the practical implications of solvent choice. beilstein-journals.org

Table 2: Effect of Solvent on N1-Alkylation Yield of an Indazole Derivative

EntrySolventYield (%)
1DMF61
2Chlorobenzene66
3Dioxane55
4DMSO45
5NMP53

Data from a study on methyl 5-bromo-1H-indazole-3-carboxylate, demonstrating the influence of solvent on reaction outcomes. beilstein-journals.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the time-dependent behavior and intermolecular interactions that are not accessible through static quantum chemical calculations. rsc.org

Simulation of Intermolecular Interactions in Solution and Solid States

MD simulations can be employed to study this compound in both solution and solid phases.

In Solution: Simulations can model the interactions between the solute molecule and the surrounding solvent molecules. This allows for the study of solvation shells, the dynamics of solvent exchange, and the influence of the solvent on the conformational preferences of the solute. Analysis of radial distribution functions (RDFs) from MD trajectories can reveal the average distances and coordination numbers of solvent molecules around specific atoms of the solute. Hydrogen bonding dynamics between the indazole and protic solvents can also be investigated. rsc.org

In the Solid State: For the solid state, MD simulations can be used to understand crystal packing, lattice energies, and phase transitions. By simulating a unit cell of the crystal, one can study the nature and strength of intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate the crystal structure. rsc.org These simulations are crucial for understanding the physical properties of the solid material. For complex organic molecules, MD simulations have been used to analyze stable binding interactions within crystal structures. nih.gov

While specific MD simulation data for this compound is not detailed in the available literature, the application of these techniques to similar heterocyclic systems demonstrates their power in elucidating the complex interplay of intermolecular forces that govern the behavior of these compounds in condensed phases. rsc.orgnih.gov

Study of Hydrogen Bonding and π-Stacking Interactions in Oligomeric or Crystal Structures

While specific experimental or computational studies on the crystal structure and non-covalent interactions of this compound are not extensively available in public literature, a robust understanding can be extrapolated from computational analyses of structurally analogous indazole derivatives. These studies reveal the critical role of hydrogen bonding and π-stacking in defining the supramolecular architecture of these compounds. This section will explore the likely intermolecular interactions within the oligomeric or crystal structures of this compound based on these related findings.

The molecular structure of this compound, featuring a planar indazole ring, a methyl group, and a carboxylate group, provides multiple sites for engaging in non-covalent interactions. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while C-H bonds, particularly those of the aromatic ring and the methyl groups, can function as weak hydrogen bond donors. The aromatic system of the indazole ring is also primed for π-stacking interactions.

In the crystal lattice of related indazole compounds, such as Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, weak hydrogen-bond-like interactions and C-H···π interactions are observed. nih.gov For instance, dimers can be formed through weak C-H···N and C-H···O interactions. nih.gov Another related compound, 1-Methyl-1H-indazole-3-carboxylic acid, demonstrates the formation of inversion dimers through pairs of O-H···O hydrogen bonds in its crystal structure. researchgate.net

Furthermore, studies on coordination polymers involving 1H-indazole-6-carboxylic acid have highlighted the presence of C-H···π and π···π stacking interactions that contribute to the stability of the crystal structure. mdpi.com Theoretical investigations into similar heterocyclic systems, like 3-methylindole, emphasize that substitutions on the aromatic ring can significantly influence the stability of π-π stacking interactions. nih.gov

For this compound, it is plausible that the crystal packing is dominated by a combination of hydrogen bonds and π-stacking. The carboxylate group offers a potent hydrogen bond acceptor site, while the methyl group and aromatic C-H groups can act as donors. The π-system of the indazole ring is expected to engage in π-π stacking, likely in a parallel-displaced or T-shaped arrangement to maximize favorable interactions and minimize repulsion.

Computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Symmetry-Adapted Perturbation Theory (SAPT) would be instrumental in quantifying these interactions. DFT calculations could elucidate the preferred geometries of dimers and larger oligomers, while AIM analysis would identify and characterize the bond critical points associated with hydrogen bonds and other weak interactions. SAPT would allow for the decomposition of the total interaction energy into electrostatic, exchange, induction, and dispersion components, providing a detailed picture of the nature of these non-covalent forces.

Illustrative Data on Potential Intermolecular Interactions

The following tables provide hypothetical yet scientifically plausible data for the types of non-covalent interactions that could be expected in the crystal structure of this compound, based on data from analogous compounds.

Table 1: Potential Hydrogen Bonding Parameters

Donor (D)Hydrogen (H)Acceptor (A)D-H···A Angle (°)H···A Distance (Å)
C-H (aromatic)HN (indazole)150-1702.2-2.6
C-H (methyl)HO (carboxylate)140-1602.3-2.7

Table 2: Potential π-Stacking Parameters

Interaction TypeInterplanar Distance (Å)Slippage Distance (Å)
Parallel-displaced π-π stacking3.3-3.81.2-1.8

These tables illustrate the typical geometries of such interactions. The precise values for this compound would require specific experimental crystallographic data or high-level computational modeling. The interplay of these hydrogen bonding and π-stacking interactions would ultimately dictate the packing efficiency and polymorphic forms of the solid-state material.

Chemical Transformations and Derivatization Strategies for Methyl 6 Methyl 1h Indazole 1 Carboxylate

Transformations of the Methyl Ester Group

The methyl ester group of Methyl 6-methyl-1H-indazole-1-carboxylate provides a versatile handle for a variety of chemical modifications.

Hydrolysis to 6-Methyl-1H-indazole-1-carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation. A common method for this conversion involves heating the ester in a solvent mixture, such as methanol (B129727) and water, with a base like sodium hydroxide (B78521), followed by acidification.

For a related compound, 6-Carboxy-3-methyl-1H-indazole, its methyl ester was synthesized by dissolving the carboxylic acid in methanol with concentrated sulfuric acid and heating under reflux for 22 hours. chemicalbook.com This suggests that the reverse reaction, hydrolysis, can be achieved under basic or acidic conditions.

Transamidation and Amidation Reactions for Novel Carboxamide Derivatives

The synthesis of amide derivatives from esters is a crucial transformation in the development of new pharmaceutical agents. dntb.gov.ua Direct amidation of carboxylate salts with amines or their hydrochloride salts can be efficiently carried out using coupling agents like HBTU with a base such as Hünig's base. organic-chemistry.orgresearchgate.net This method is particularly useful for substrates where the corresponding carboxylic acid or acyl chloride is unstable. organic-chemistry.orgresearchgate.net The reaction is typically fast, completing within 1-2 hours, and produces good to excellent yields. organic-chemistry.orgresearchgate.net

Another approach involves a cooperative catalysis system with DABCO and Fe3O4 to facilitate the N-methyl amidation of carboxylic acids, which is noted for its high atom economy. nih.gov This method is compatible with a range of aliphatic and (hetero)aromatic acids, providing very good yields. nih.gov

A series of 3-carboxamide indazoles has been synthesized using an amide coupling technique, highlighting the importance of this class of compounds. dntb.gov.ua

Reduction to Aldehyde (e.g., 6-Methyl-1H-indazole-1-carbaldehyde) or Alcohol Derivatives

The methyl ester group can be reduced to either an aldehyde or an alcohol, providing further opportunities for derivatization.

The reduction of a similar compound, Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate, to the corresponding alcohol was achieved using lithium aluminum hydride (LiAlH4). hanyang.ac.kr The resulting alcohol was then oxidized to the aldehyde using Dess-Martin Periodinane. hanyang.ac.kr In another instance, the ester function of a related indazole was reduced with LiAlH4 in 93% yield. researchgate.net

The synthesis of 1H-indazole-3-carboxaldehydes can also be achieved through the nitrosation of indoles in a mildly acidic environment. nih.govrsc.org This method has been shown to be effective for both electron-rich and electron-deficient indoles. nih.gov For example, 7-Methyl-1H-indazole-3-carboxaldehyde was synthesized from 7-methyl-indole with a 72% yield. nih.govresearchgate.net

Decarboxylation Reactions and Mechanistic Considerations

Decarboxylation, the removal of a carboxyl group, is a significant reaction, often occurring when a β-keto acid is heated. masterorganicchemistry.com The reaction proceeds through a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes. masterorganicchemistry.comyoutube.comyoutube.com It is important to conceptualize this as a 1,2-elimination reaction rather than treating CO2 as a leaving group. masterorganicchemistry.com

The stability of the transition state is a key factor in decarboxylation. For instance, in imidazolium (B1220033) carboxylates, the steric bulk of N-substituents influences the ease of decarboxylation. nih.gov Increased steric bulk can facilitate the release of CO2. nih.gov

Functionalization of the Indazole Aromatic Core

The aromatic core of the indazole ring system can be functionalized through various reactions, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation) and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a key reaction for introducing functional groups onto an aromatic ring. wikipedia.orgresearchgate.net The rate and regioselectivity of the reaction are influenced by the substituents already present on the ring. wikipedia.org Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and direct to the meta position. wikipedia.orglkouniv.ac.in

Nitration: Nitration involves the replacement of a hydrogen atom with a nitro group (NO2). masterorganicchemistry.com For example, 3-methyl-6-nitroindazole can be synthesized from the nitration of 2-ethylaniline (B167055) followed by cyclization. chemicalbook.com The nitro group can then be reduced to an amine, as demonstrated by the conversion of 3-methyl-6-nitroindazole to 3-methyl-1H-indazol-6-amine hydrochloride salt in 92% yield using tin(II) chloride. chemicalbook.com

Halogenation: Halogenation introduces halogen atoms onto the aromatic ring. A metal-free method for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Br, Cl) has been developed. rsc.org This method allows for the synthesis of mono-, poly-, and hetero-halogenated indazoles by adjusting the reaction conditions. rsc.org For instance, the reaction of 2-phenyl-2H-indazole with NBS yielded the mono-brominated product in 88% yield. rsc.org

The table below summarizes some research findings on the functionalization of the indazole core:

ReactionReagents and ConditionsProductYieldReference
Nitrationtert-butyl nitrite (B80452) in glacial acetic acid3-Methyl-6-nitroindazole98% chemicalbook.com
Reduction of Nitro Grouptin(II) chloride in 2-methoxyethyl ether and concentrated HCl3-methyl-1H-indazol-6-amine HCl salt92% chemicalbook.com
BrominationN-bromosuccinimide (NBS)2-phenyl-3-bromo-2H-indazole88% rsc.org
NitrationNot specified6-Nitro-1H-indazole-3-carboxaldehydeNot specified nih.gov
HalogenationN-halosuccinimides (NXS) in waterMono-halogenated 2H-indazolesGood rsc.org

These transformations highlight the versatility of this compound as a scaffold for creating a diverse range of derivatives with potential applications in various fields of chemical research.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at C-positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the indazole core. nih.govrsc.orgias.ac.inresearchgate.net These reactions typically involve the coupling of a halo-indazole with a suitable partner, such as a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).

The N1-carboxylate group in this compound can influence the reactivity of the indazole ring in these transformations. While specific studies on this exact molecule are not extensively detailed in the provided search results, general principles for related indazole systems can be extrapolated.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents onto the indazole ring. nih.govrsc.orgnih.govmdpi.com For N-acyl indazoles, Suzuki couplings have been shown to proceed in good yields. nih.gov The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent like dimethoxyethane. nih.gov For instance, the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ gave a high yield of the coupled product. nih.gov This suggests that a bromo-substituted derivative of this compound would be a viable substrate for introducing new aryl or heteroaryl groups at various positions on the benzene (B151609) ring portion of the indazole.

Sonogashira Coupling: This reaction enables the introduction of alkynyl groups. thieme-connect.deresearchgate.netrsc.orgorganic-chemistry.org The coupling of haloindazoles with terminal alkynes is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. thieme-connect.deorganic-chemistry.org Sequential Sonogashira and Suzuki couplings have been demonstrated on dihalo-indoles and -indazoles, allowing for the stepwise introduction of different substituents. thieme-connect.de This highlights the potential for selective functionalization of a di-halogenated derivative of this compound.

Buchwald-Hartwig Amination: This reaction is a key method for forming aryl C-N bonds. wikipedia.orgorganic-chemistry.orgrsc.orgyoutube.comnih.gov It involves the palladium-catalyzed coupling of an aryl halide with an amine. The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides under mild conditions. youtube.com This methodology could be applied to a halo-substituted this compound to introduce various primary or secondary amines. The mechanism generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

The following table summarizes representative conditions for these cross-coupling reactions on related indazole systems.

Cross-Coupling ReactionCatalystLigand (if separate)BaseSolventTypical Substrates
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃DimethoxyethaneBromoindazoles, Arylboronic acids nih.gov
Sonogashira PdCl₂(PPh₃)₂Amine (e.g., Et₃N)Not specifiedIodoindazoles, Terminal alkynes thieme-connect.de
Buchwald-Hartwig Pd(OAc)₂Bulky phosphine ligandsNaOtBuToluene (B28343)Aryl halides, Amines wikipedia.org

Directed Ortho-Metalation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgnih.govorganic-chemistry.orgbaranlab.orguwindsor.ca This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups.

The N1-carboxylate group in this compound can potentially act as a DMG. Carbamate and amide groups are known to be effective DMGs. organic-chemistry.orguwindsor.ca The reaction involves the interaction of the Lewis basic heteroatom of the DMG with the Lewis acidic lithium of the organolithium reagent (e.g., n-butyllithium), leading to deprotonation at the sterically most accessible ortho position. wikipedia.org For the target molecule, this would likely be the C7 position.

The general steps for a DoM strategy are:

Coordination of an organolithium reagent to the N1-carboxylate group.

Regioselective deprotonation at the C7 position.

Quenching of the resulting aryllithium intermediate with an electrophile.

This approach offers a predictable way to introduce substituents at the C7 position, which can be challenging to achieve through other methods. The choice of electrophile determines the nature of the introduced functional group, with possibilities including alkyl, silyl, carboxyl, and other groups.

Modifications at the Nitrogen Atoms

Functionalization at the nitrogen atoms of the indazole ring is crucial for modulating the molecule's properties and for enabling further synthetic transformations.

Investigation of Potential N2-Functionalization Pathways (if sterically and electronically feasible)

While the N1 position is often the more thermodynamically favored site for functionalization in many indazole systems, selective N2-functionalization is also possible and can lead to structurally distinct and potentially biologically active compounds. wuxibiology.comorganic-chemistry.org

The steric and electronic environment around the N2 atom in this compound would influence the feasibility of N2-functionalization. The presence of the methyl group at the 6-position is unlikely to pose significant steric hindrance to the N2 position.

Methods for selective N2-alkylation of indazoles have been developed. For instance, the use of alkyl 2,2,2-trichloroacetimidates in the presence of an acid catalyst like trifluoromethanesulfonic acid has been shown to be highly selective for N2-alkylation. organic-chemistry.org Computational studies have suggested that the high N2 selectivity in some reactions is due to a lower energy barrier for the N2-alkylation pathway compared to the N1 pathway. wuxibiology.com

The relative stability of the N1-H and N2-H tautomers of the parent indazole plays a role in determining the site of functionalization. wuxibiology.com The presence of the N1-carboxylate group in the starting material already blocks the N1 position, which could potentially direct incoming electrophiles to the N2 position, although rearrangement to the more stable N1-substituted isomer might occur under certain conditions.

Further investigation into the reaction of this compound with various electrophiles under different conditions would be necessary to fully explore the potential for N2-functionalization.

Applications of Methyl 6 Methyl 1h Indazole 1 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Architectures

The structure of Methyl 6-methyl-1H-indazole-1-carboxylate, featuring a reactive N-carboxylate group and a substituted benzene (B151609) ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. While specific examples of MCRs involving this compound are not extensively documented, the indazole core is known to participate in such reactions. For instance, related indazole derivatives can be utilized in Ugi or Mannich-type reactions to introduce diversity and build complex scaffolds. The N-1 position of the indazole, protected by the methyl carboxylate group, can be deprotected to allow for further functionalization, or the entire indazole ring system can act as a key component in the construction of novel molecular frameworks.

Intermediate in the Preparation of Sophisticated Chemical Tools and Pharmaceutical Precursors

The indazole moiety is a common feature in many biologically active compounds, making its derivatives, including this compound, valuable intermediates in medicinal chemistry.

Chemical libraries are essential tools in drug discovery for screening large numbers of compounds to identify new therapeutic leads. The development of novel scaffolds is crucial for expanding the diversity of these libraries. While direct evidence of the use of this compound in large-scale chemical library synthesis is not prominent in the literature, the indazole scaffold itself is a key component in many such libraries due to its favorable pharmacological properties. The synthesis of various heterocyclic scaffolds for medicinal purposes often involves intermediates that can be readily modified to generate a wide array of derivatives. chemicalbook.com

Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. The indazole ring is a well-established "hinge-binding" motif in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.

While specific kinase inhibitors derived directly from this compound are not widely reported, numerous studies highlight the importance of the indazole scaffold in this area. For example, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors. uni.lu Furthermore, the synthesis of various indazole-based compounds has been a key strategy in the development of inhibitors for kinases such as Akt. nih.gov The synthetic utility of this compound would lie in its ability to be transformed into more complex indazole derivatives that could be tested for kinase inhibitory activity.

Table of Kinase Inhibitor Scaffolds and their Precursors

Kinase TargetPrecursor/ScaffoldSynthetic Utility
PAK11H-indazole-3-carboxamide derivativesThe indazole core serves as a key pharmacophore for potent and selective inhibition.
AktIndazole-based compoundsThe versatility of the indazole scaffold allows for the development of specific inhibitors.
c-METIndazole-substituted pyrimidine-2,4-dionesThe indazole moiety is crucial for binding to the kinase active site.

Precursor in the Design and Synthesis of Catalyst Ligands

Although there is no specific information available on the use of this compound as a precursor for catalyst ligands, the synthesis of indazole-based phosphine (B1218219) ligands has been reported. acs.orgnih.gov These ligands have been applied in gold-catalyzed reactions, demonstrating the potential of the indazole scaffold in catalysis. The functional groups on this compound could potentially be modified to introduce coordinating atoms, such as phosphorus or sulfur, to create novel ligand structures.

Development of Indazole-Based Ligands for Transition Metal Catalysis

While direct catalytic applications involving this compound as a ligand are not extensively documented, its structure is emblematic of a class of precursors used to generate sophisticated ligands for transition metal catalysis. The indazole core is a versatile coordinating agent, and strategic substitution allows for the fine-tuning of a ligand's steric and electronic properties.

The title compound is a valuable building block for ligand synthesis for several reasons. The methoxycarbonyl group at the N-1 position functions as a protecting group, which can be readily removed to provide the N-1 anion for coordination with a metal center or for further functionalization. The methyl group at the C-6 position, while seemingly simple, exerts an electronic influence on the bicyclic system, which can modulate the properties of the resulting metal complex.

The synthesis of specifically substituted indazoles is a critical challenge in organic chemistry. The regioselectivity of reactions, such as N-alkylation, is highly dependent on the nature and position of substituents on the indazole ring. Research into the N-alkylation of various substituted indazoles highlights the directing effects of different functional groups. For instance, studies have shown that electron-withdrawing groups can heavily influence which nitrogen atom is functionalized. nih.gov This underscores the importance of starting with a well-defined precursor like this compound to achieve a desired ligand structure without the formation of difficult-to-separate regioisomers.

The table below, based on established chemical principles, illustrates how substituents can direct the outcome of N-alkylation on the indazole scaffold, a key step in many ligand syntheses. nih.gov

Substituent at Indazole CoreReaction ConditionsPredominant RegioisomerRationale
C-3 CarboxamideNaH in THF>99% N-1Steric hindrance at N-2 by the adjacent C-3 substituent favors alkylation at the more accessible N-1 position.
C-7 Nitro (NO₂)NaH in THF≥96% N-2The strong electron-withdrawing effect of the nitro group at C-7 decreases the nucleophilicity of the adjacent N-1 atom, favoring reaction at N-2.
C-7 Carbomethoxy (CO₂Me)NaH in THF≥96% N-2Similar to the nitro group, the electron-withdrawing ester group at C-7 deactivates the N-1 position, leading to high selectivity for the N-2 isomer.

This demonstrates that the synthesis of a specific indazole-based ligand is a nuanced process where the starting material's substitution pattern is critical. Therefore, this compound represents a key starting point for accessing a specific subset of indazole ligands where the C-6 position is modified. These ligands can be used to form transition metal complexes for various catalytic reactions. For example, related nitrogen heterocycles like benzimidazoles have been used to create monodentate ligands that form well-defined complexes with metals like Copper(II) and Nickel(II). jocpr.com

Exploration in Asymmetric Catalysis as a Chiral Auxiliary Component (if applicable)

Currently, there is no specific research documenting the use of this compound as a chiral auxiliary component in asymmetric catalysis. However, the principles of asymmetric synthesis and the established utility of other nitrogen heterocycles suggest its potential in this field.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a single stereoisomer of a product. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. wikipedia.org

For an indazole derivative to function as a chiral auxiliary, a chiral element must be present. This could be achieved by:

Synthesizing the indazole from chiral starting materials.

Attaching a chiral group to the indazole scaffold.

Resolving a racemic mixture of a chiral indazole derivative.

While the title compound itself is not chiral, it could serve as a scaffold for the attachment of a chiral moiety. The resulting chiral indazole ligand could then be used in asymmetric transition metal catalysis. The indazole nucleus would coordinate to the metal center, and the chiral group would create a chiral environment, influencing the stereochemical outcome of the catalyzed reaction.

Analogous systems provide a strong precedent for this potential application. For instance, nickel-catalyzed enantioselective C-H cyclization of imidazoles has been successfully developed using a chiral SPO ligand. acs.org This demonstrates that N-heterocyclic compounds can effectively transfer stereochemical information in a catalytic cycle. Given the structural similarities between imidazole (B134444) and indazole, it is plausible that chiral indazole-based ligands could be developed for a range of asymmetric transformations, such as additions, cyclizations, and cross-coupling reactions. The development of such catalysts remains an active area of research.

Emerging Research Directions and Future Perspectives for Methyl 6 Methyl 1h Indazole 1 Carboxylate

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of the indazole ring system has been a long-standing area of focus, with traditional methods often facing limitations. Recent research has shifted towards catalyst-based approaches, which have provided new momentum for synthesizing this important pharmacophore. benthamdirect.com The development of new methods for creating the indazole scaffold is crucial in the field of drug discovery. benthamdirect.com

Future synthetic strategies for Methyl 6-methyl-1H-indazole-1-carboxylate are likely to move away from classical multi-step procedures towards more streamlined and atom-economical pathways. Significant progress has been made through methods such as:

Transition-Metal Catalysis: Catalysts based on copper, rhodium, and palladium have proven effective in enhancing the efficiency and selectivity of indazole synthesis. benthamdirect.comnih.gov For instance, rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes provides a one-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles. acs.org Similarly, copper-catalyzed cascade reactions of 2-halobenzonitriles can smoothly provide substituted 3-aminoindazoles. organic-chemistry.org

Metal-Free Synthesis: To improve the environmental profile of the synthesis, metal-free approaches are gaining traction. nih.gov One noteworthy method involves the conversion of o-aminobenzaldehydes or o-aminoketones into oxime intermediates, followed by cyclization under mild conditions, offering an environmentally friendly alternative. nih.gov Another metal-free approach uses visible light for the direct deoxygenative cyclization of o-carbonyl azobenzene, achieving excellent yields. rsc.orgrsc.org

Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination represents a modern and efficient method for constructing the indazole ring, allowing for the synthesis of diverse 3-substituted indazoles that are difficult to access through other means. acs.org

These advanced methodologies offer significant improvements over traditional routes, providing higher yields, greater functional group tolerance, and milder reaction conditions, all of which are desirable for the future production of this compound.

Synthetic Approach Key Features Potential Advantages for Synthesis
Transition-Metal Catalysis Utilizes catalysts like Rh, Pd, and Cu to facilitate C-H activation and C-N/N-N bond formation. benthamdirect.comnih.govHigh efficiency, high selectivity, broad substrate scope. benthamdirect.com
Metal-Free Synthesis Employs reagents and conditions that avoid transition metals, such as visible-light-induced cyclization. nih.govrsc.orgEnvironmentally benign, avoids metal contamination in the final product. nih.govrsc.org
Intramolecular C-H Amination Involves direct C-H bond amination to form the heterocyclic ring, often mediated by an oxidant like Ag(I). acs.orgStraightforward and efficient for producing a variety of substituted indazoles. acs.org

Application of Flow Chemistry and Continuous Processing in its Synthesis

Flow chemistry, or continuous processing, is an innovative technology platform gaining momentum in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients. researchgate.net This approach offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. acs.org The application of flow chemistry holds great promise for the synthesis of indazole derivatives. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for High-Throughput Characterization

A time-consuming step in any synthetic research is the characterization of products and the unequivocal assignment of their structure. acs.org As more efficient synthetic methods are developed, the need for rapid and reliable analytical techniques becomes paramount. The characterization of novel indazole derivatives typically relies on a suite of advanced spectroscopic and chromatographic methods.

Future research on this compound and its derivatives will integrate these techniques in a high-throughput fashion:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for elucidating the precise molecular structure of synthesized compounds. mdpi.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess the purity of the synthesized compounds and to separate complex reaction mixtures. bldpharm.commdpi.com

The integration of these techniques with automated platforms can enable high-throughput screening and characterization, accelerating the discovery and development of new indazole-based molecules.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

For a target molecule like this compound, AI and ML can play several key roles in future research:

Retrosynthesis Planning: Computer-aided synthesis design programs can generate hypothetical synthetic routes, allowing chemists to prioritize compounds based on their synthetic accessibility. acs.org ML algorithms are now capable of generating and evaluating thousands of possible synthetic pathways. researchgate.net

Reaction Outcome Prediction: Neural networks can be trained on large datasets of experimental reactions to predict the major product of a given transformation, helping to avoid failed reactions in the laboratory. bohrium.comacs.org

Optimization of Reaction Conditions: AI can be used to design and optimize experimental conditions to improve the yield and selectivity of a specific reaction. beilstein-journals.orgacs.org By integrating AI with high-throughput experimentation, the process of finding the optimal conditions can be significantly accelerated. beilstein-journals.org

The fusion of AI with chemistry promises to accelerate research, enhance sustainability, and provide innovative solutions to complex synthetic challenges. researchgate.net

AI/ML Application Function Impact on Future Research
Retrosynthetic Planning Generates and evaluates potential synthetic routes to a target molecule. acs.orgAccelerates the identification of efficient and feasible synthetic pathways. researchgate.net
Reaction Prediction Predicts the likely products and yields of a chemical reaction under specific conditions. beilstein-journals.orgbohrium.comReduces trial-and-error experimentation, saving time and resources. researchgate.net
Condition Optimization Identifies the optimal set of reaction parameters (e.g., catalyst, solvent, temperature) to maximize yield. acs.orgImproves reaction efficiency and minimizes waste. researchgate.net

Exploration of Novel Chemical Reactivity Modalities for Enhanced Functionalization

The derivatization of pharmaceuticals is a core activity in drug discovery. nih.gov The ability to selectively modify a core scaffold like indazole is crucial for exploring structure-activity relationships. Late-stage functionalization, which involves modifying a complex molecule in the final steps of a synthesis, has emerged as a powerful technique. nih.gov

For this compound, future research will likely focus on exploring novel reactivity to generate a diverse library of analogues. A key area of interest is C-H functionalization . This strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups, offering a more efficient and atom-economical approach compared to traditional methods that require pre-functionalized starting materials. researchgate.net The C-H functionalization of the indazole scaffold has been extensively explored using both transition-metal-catalyzed and metal-free strategies. researchgate.net The C3-position of the indazole ring, in particular, has been a focus for introducing various substituents through halogenation, arylation, and other coupling reactions. chim.it Applying these advanced functionalization techniques to this compound could rapidly generate novel derivatives with potentially enhanced biological activities.

Green Chemistry Approaches in the Production and Derivatization of the Compound

The principles of green chemistry are increasingly influencing the design of synthetic processes in the pharmaceutical and chemical industries. rsc.org Future research on the synthesis of indazole derivatives, including this compound, will place a strong emphasis on developing sustainable and environmentally friendly methodologies. nih.gov

Key green chemistry approaches applicable to this compound include:

Metal-Free Catalysis: As mentioned, avoiding heavy metal catalysts reduces waste and potential product contamination. nih.gov A recently developed metal-free, visible light-induced reduction of ortho-carbonyl-substituted azobenzenes provides indazoles with high yield and selectivity. rsc.org

Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reaction times and improve yields compared to conventional heating methods, aligning with the principles of green chemistry by offering high atom economy and operational simplicity. nih.govajrconline.org

Use of Greener Solvents: Research is focusing on replacing hazardous organic solvents with more environmentally benign alternatives, such as bio-based solvents. nih.gov

By incorporating these green chemistry principles, the production and subsequent derivatization of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Guidelines : Use PPE (gloves, goggles), avoid inhalation/contact, and store in labeled, airtight containers. Refer to SDS for spill management (neutralize with bicarbonate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.